molecular formula C19H9BrN2O6 B4107994 2-[(2-bromobenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[(2-bromobenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4107994
M. Wt: 441.2 g/mol
InChI Key: GBURYYVJNXPJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromobenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is also known as BBIC and has been studied extensively for its potential use in various fields such as medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of BBIC is not fully understood. However, several studies have suggested that BBIC may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. BBIC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of BBIC.
Biochemical and Physiological Effects:
BBIC has been shown to have several biochemical and physiological effects. Studies have shown that BBIC can inhibit the growth of cancer cells and induce apoptosis in these cells. BBIC has also been shown to have potential anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation. In addition, BBIC has been studied for its potential use as a fluorescent probe for imaging cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBIC is its potential use in the field of medicine as an anti-cancer agent. BBIC has also been studied for its potential use as a fluorescent probe for imaging cellular processes. However, there are several limitations to using BBIC in lab experiments. The synthesis of BBIC is a complex process that requires precise control of reaction conditions and careful purification to obtain a high yield of pure compound. In addition, further research is needed to fully understand the mechanism of action of BBIC.

Future Directions

There are several future directions for the study of BBIC. One potential direction is to further investigate the anti-cancer properties of BBIC and its potential use in cancer therapy. Another potential direction is to study the use of BBIC as a fluorescent probe for imaging cellular processes. In addition, further research is needed to fully understand the mechanism of action of BBIC and to identify potential targets for its use in medicine. Finally, the synthesis of BBIC can be optimized to increase the yield of pure compound and reduce the complexity of the process.

Scientific Research Applications

BBIC has been extensively studied for its potential use in various fields of scientific research. One of the most promising applications of BBIC is in the field of medicine. Several studies have shown that BBIC has potential anti-cancer properties and can inhibit the growth of cancer cells. BBIC has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In addition, BBIC has been studied for its potential use in the field of organic electronics due to its unique chemical structure.

properties

IUPAC Name

(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9BrN2O6/c20-14-7-2-1-4-10(14)19(25)28-21-17(23)12-6-3-5-11-15(22(26)27)9-8-13(16(11)12)18(21)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBURYYVJNXPJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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